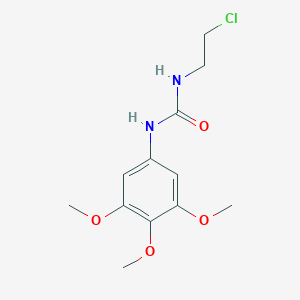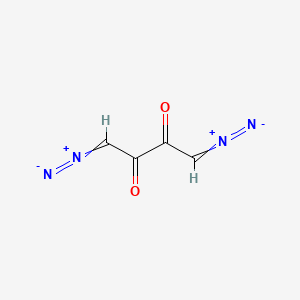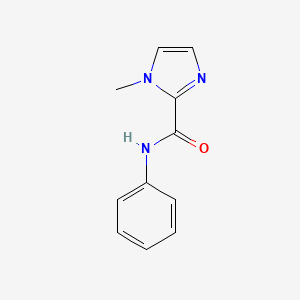
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxamide group at the second position, a methyl group at the first position, and a phenyl group attached to the nitrogen atom. It is known for its versatile chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency of these processes. For instance, the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine, is a well-established method for producing imidazole derivatives on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-2-carboxaldehyde, 1-methyl-: Similar in structure but with an aldehyde group instead of a carboxamide group.
1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-: Contains a benzyl group instead of a phenyl group.
Uniqueness
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group enhances its ability to form hydrogen bonds, making it a valuable ligand in coordination chemistry and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
35342-94-0 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-methyl-N-phenylimidazole-2-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-14-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
InChI-Schlüssel |
JJZPMYSCNBKVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


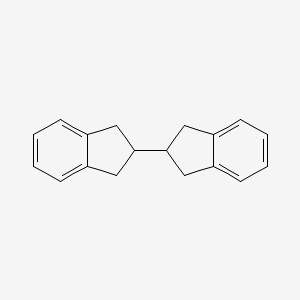
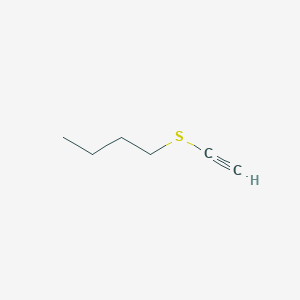
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
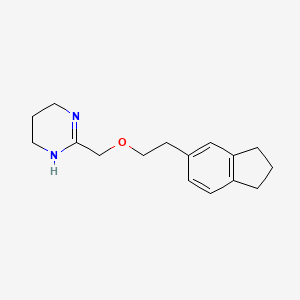

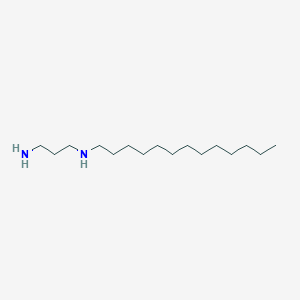

![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
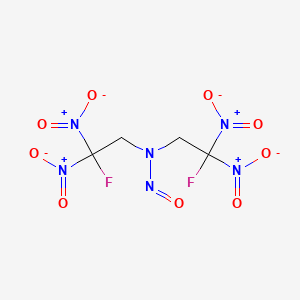
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

